amine hydrochloride](/img/structure/B13461459.png)
[(3-Fluorocyclobutyl)methyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluorocyclobutyl)methylamine hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClFN It is a derivative of cyclobutylamine, where a fluorine atom is attached to the cyclobutyl ring, and the amine group is methylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorocyclobutyl)methylamine hydrochloride typically involves the following steps:
Fluorination of Cyclobutylmethylamine: The starting material, cyclobutylmethylamine, undergoes fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the cyclobutyl ring.
Methylation of the Amine Group: The fluorinated intermediate is then subjected to methylation using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to obtain the methylated amine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of (3-Fluorocyclobutyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluorocyclobutyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as halides, thiols, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Halides (e.g., NaCl, KBr), thiols (e.g., thiophenol), amines (e.g., aniline) in polar solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce cyclobutylmethylamine derivatives.
Aplicaciones Científicas De Investigación
(3-Fluorocyclobutyl)methylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Fluorocyclobutyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The methylated amine group can form hydrogen bonds and electrostatic interactions, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
(3-Fluorocyclobutyl)methylamine hydrochloride can be compared with other similar compounds such as:
Cyclobutylamine: Lacks the fluorine atom and methyl group, resulting in different chemical and biological properties.
[(3,3-Difluorocyclobutyl)methyl]amine hydrochloride: Contains two fluorine atoms, which may alter its reactivity and interactions.
[(3-Chlorocyclobutyl)methyl]amine hydrochloride:
Propiedades
Fórmula molecular |
C6H13ClFN |
|---|---|
Peso molecular |
153.62 g/mol |
Nombre IUPAC |
1-(3-fluorocyclobutyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-8-4-5-2-6(7)3-5;/h5-6,8H,2-4H2,1H3;1H |
Clave InChI |
YLGQDSIZWPFVNP-UHFFFAOYSA-N |
SMILES canónico |
CNCC1CC(C1)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13461378.png)
![4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13461383.png)
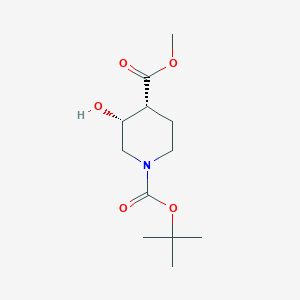
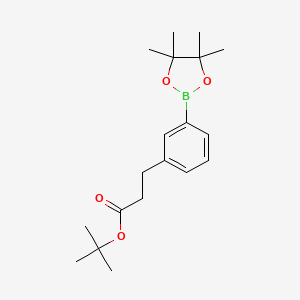
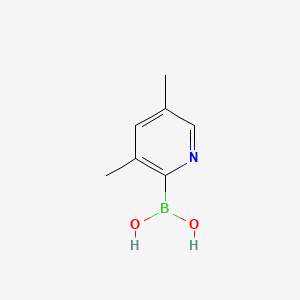
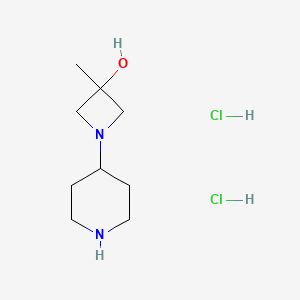
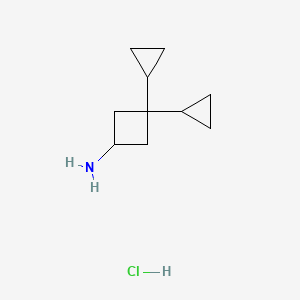
![5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid](/img/structure/B13461423.png)
![Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate](/img/structure/B13461425.png)
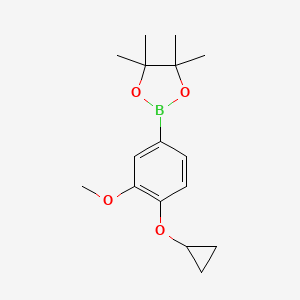
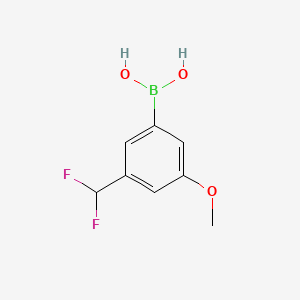
![1-{[2,2'-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride](/img/structure/B13461453.png)
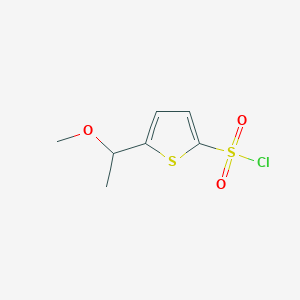
![[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid](/img/structure/B13461462.png)
